![molecular formula C23H16N4O3 B2432910 3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 892362-11-7](/img/structure/B2432910.png)
3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups. It has a pyrazoloquinoline core, which is a type of heterocyclic compound . Attached to this core are methoxyphenyl and nitrophenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several rings and functional groups. The pyrazoloquinoline core would likely contribute to the rigidity of the molecule, while the methoxyphenyl and nitrophenyl groups could influence its electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing nitro group. These groups could direct electrophilic aromatic substitution reactions to specific positions on the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, potentially affecting its solubility in various solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Constrained Pyrazoloquinoline Derivatives : Kasiotis et al. (2006) reported the synthesis of novel pyrazolo[4,3-c]quinoline derivatives. These derivatives were synthesized using 2,3-dihydro-lH-quinolin-4-ones, functionalized with acylating agents to produce pyrazole derivatives (Kasiotis, Fokialakis, & Haroutounian, 2006).
Regioselective Acylation and Antibacterial Activity : A study by Lapa et al. (2013) explored the regioselective acylation of 3-amino-1H-pyrazolo[3,4-b]quinolines. These compounds showed significant in vitro inhibitory activity on bacterial serine/threonine protein kinases (Lapa, Bekker, Mirchink, Danilenko, & Preobrazhenskaya, 2013).
Antimicrobial Properties of Quinoline Derivatives : El-Gamal, Hagrs, & Abulkhair (2016) synthesized a series of 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives. These compounds exhibited moderate activities against a range of bacteria and fungi (El-Gamal, Hagrs, & Abulkhair, 2016).
Microwave-Assisted Synthesis of Pyrazoloquinolines : Research by Mogilaiah, Sudhakar, & Reddy (2003) describes a microwave-assisted synthesis method for pyrazolo[3,4-b]quinolines, which significantly enhanced the reaction rate and yield compared to conventional methods (Mogilaiah, Sudhakar, & Reddy, 2003).
Biological Activities
Synthesis and Anti-Inflammatory Effects : Tseng et al. (2018) synthesized certain pyrazolo[4,3-c]quinoline derivatives and evaluated their anti-inflammatory activities by inhibiting nitric oxide production in cells. Some derivatives showed significant inhibitory activity (Tseng, Tung, Peng, Chen, Tzeng, & Cheng, 2018).
Intramolecular Proton Transfer in Azole-Quinoline Derivatives : Padalkar & Sekar (2014) studied the photophysical behaviors of synthesized quinoline derivatives containing azole moieties. These compounds showed dual emissions and large Stokes' shift emission patterns, indicating potential applications in fluorescence-based applications (Padalkar & Sekar, 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3/c1-30-18-9-4-6-15(12-18)22-20-14-24-21-11-3-2-10-19(21)23(20)26(25-22)16-7-5-8-17(13-16)27(28)29/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDWPMZCNGWALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-fluorobenzyl)thiophene-2-carboxamide](/img/structure/B2432827.png)
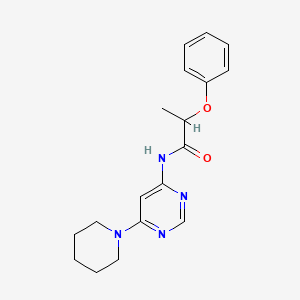
![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2432829.png)
![2-((3-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2432830.png)
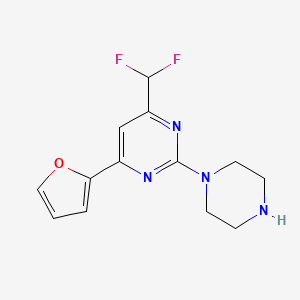
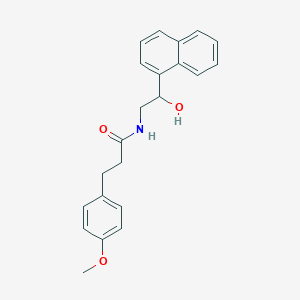
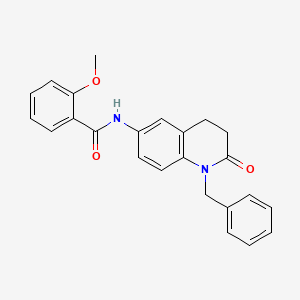
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2432839.png)
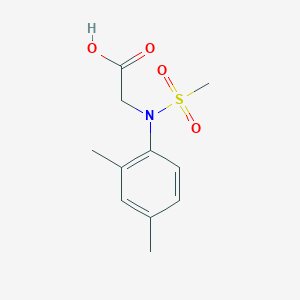
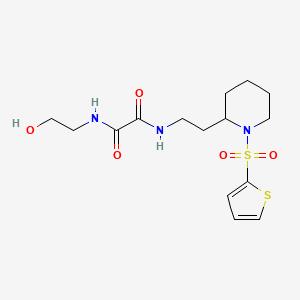
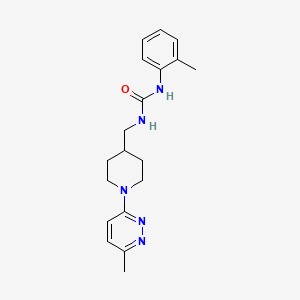
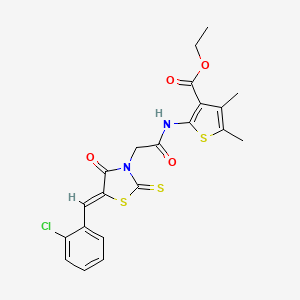
![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B2432849.png)
![N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2432850.png)